5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(3,5-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3,5-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the appropriate precursors. One common synthetic route includes the reaction of 3,5-dimethylphenol with a suitable halogenating agent to form the corresponding halide, followed by a nucleophilic substitution reaction with 3-methylphenylamine. The resulting intermediate is then cyclized under acidic conditions to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using a variety of nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted phenols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: The biological activity of 5-[(3,5-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole has been explored in various studies. It has shown promise as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens.
Medicine: This compound has potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs.
Industry: In the materials industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.
Mechanism of Action
The mechanism by which 5-[(3,5-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole exerts its effects involves the modulation of specific molecular targets and pathways. The compound interacts with enzymes and receptors involved in inflammatory and immune responses, leading to the suppression of pro-inflammatory cytokines and the inhibition of oxidative stress.
Molecular Targets and Pathways:
Enzymes: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators.
Receptors: Binding to nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play key roles in the regulation of inflammation and immune responses.
Comparison with Similar Compounds
Metaxalone: A muscle relaxant with a similar oxadiazole ring structure.
Roflumilast: A phosphodiesterase-4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
Oxadiazole derivatives: Various oxadiazole derivatives used in drug discovery and materials science.
Uniqueness: 5-[(3,5-Dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole stands out due to its specific substitution pattern and the presence of the 3-methylphenyl group, which enhances its biological activity and chemical stability compared to other oxadiazole derivatives.
Properties
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-5-4-6-15(8-12)18-19-17(22-20-18)11-21-16-9-13(2)7-14(3)10-16/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXLLUIIFWGXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)COC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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